molecular formula C16H14Cl2OS B1360545 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-46-6

2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360545
CAS No.: 898780-46-6
M. Wt: 325.3 g/mol
InChI Key: DQHJZWKMMMUAJS-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS It is characterized by the presence of two chlorine atoms, a thiomethyl group, and a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2’,4’-dichlorobenzaldehyde with 2-thiomethylbenzene in the presence of a base and a suitable solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone
  • 2’,4’-Dichlorobenzophenone
  • 2’,4’-Dichloropropiophenone

Uniqueness

2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both chlorine atoms and a thiomethyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHJZWKMMMUAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644344
Record name 1-(2,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-46-6
Record name 1-(2,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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